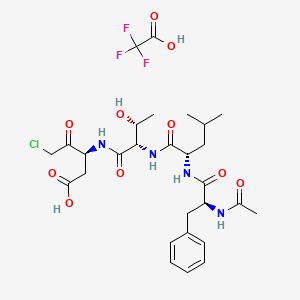

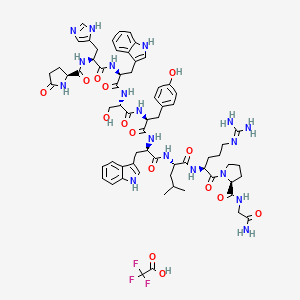

Ac-FLTD-CMK (trifluoroacetate salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ac-FLTD-CMK (sel de trifluoroacétate) est un composé chimique connu pour son rôle d'inhibiteur des caspases-1, caspases-4, caspases-5 et caspases-11 . Ces caspases sont impliquées dans les processus inflammatoires, et l'inhibition de ces enzymes peut aider à étudier et potentiellement traiter les maladies inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'Ac-FLTD-CMK implique l'incorporation d'acides aminés spécifiques et d'un groupe chlorométhylcétone. La voie de synthèse générale comprend les étapes suivantes :

Synthèse peptidique : La séquence peptidique phénylalanine-leucine-thréonine-acide aspartique est synthétisée en utilisant des techniques de synthèse peptidique en phase solide (SPPS).

Incorporation de la chlorométhylcétone : Le groupe chlorométhylcétone est introduit dans la séquence peptidique par une réaction avec des dérivés de la chlorométhylcétone dans des conditions contrôlées.

Méthodes de production industrielle

La production industrielle de l'Ac-FLTD-CMK suit généralement des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse peptidique en masse : La SPPS à grande échelle est utilisée pour produire la séquence peptidique.

Purification : Le peptide synthétisé est purifié par chromatographie liquide haute performance (HPLC) afin d'atteindre le niveau de pureté souhaité (≥95 %).

Formation du produit final : Le peptide purifié est ensuite mis à réagir avec des dérivés de la chlorométhylcétone pour former le produit final, qui est ensuite converti en sa forme de sel de trifluoroacétate pour la stabilité et le stockage.

Analyse Des Réactions Chimiques

Types de réactions

L'Ac-FLTD-CMK subit principalement des réactions de substitution en raison de la présence du groupe chlorométhylcétone. Ce groupe est réactif et peut être substitué par des nucléophiles dans des conditions appropriées .

Réactifs et conditions courants

Nucléophiles : Les nucléophiles courants utilisés dans les réactions avec l'Ac-FLTD-CMK comprennent les amines et les thiols.

Conditions de réaction : Ces réactions sont généralement effectuées dans des solvants organiques tels que le diméthylsulfoxyde (DMSO) à température ambiante ou à des températures légèrement élevées.

Principaux produits

Les principaux produits formés à partir de ces réactions sont des dérivés de l'Ac-FLTD-CMK où le groupe chlorométhyle a été substitué par le nucléophile .

Applications de la recherche scientifique

L'Ac-FLTD-CMK est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber des caspases spécifiques. Ses applications comprennent :

Biologie cellulaire : Étudier le rôle des caspases dans les processus de mort cellulaire tels que la pyroptose et la NETose.

Immunologie et inflammation : Enquêter sur les voies inflammatoires médiées par la caspase-1, la caspase-4, la caspase-5 et la caspase-11.

Développement de médicaments : Explorer des applications thérapeutiques potentielles dans le traitement des maladies inflammatoires en inhibant des caspases spécifiques.

Mécanisme d'action

L'Ac-FLTD-CMK exerce ses effets en inhibant l'activité des caspases-1, caspases-4, caspases-5 et caspases-11. L'inhibition se produit par la liaison du composé au site actif de ces enzymes, les empêchant de cliver leurs substrats . Cette inhibition bloque les effets en aval de ces caspases, tels que le clivage de la gasdermine D et la libération de l'interleukine-1β, qui sont impliquées dans les réponses inflammatoires .

Applications De Recherche Scientifique

Ac-FLTD-CMK is widely used in scientific research due to its ability to inhibit specific caspases. Its applications include:

Cell Biology: Studying the role of caspases in cell death processes such as pyroptosis and NETosis.

Immunology and Inflammation: Investigating the inflammatory pathways mediated by caspase-1, caspase-4, caspase-5, and caspase-11.

Drug Development: Exploring potential therapeutic applications in treating inflammatory diseases by inhibiting specific caspases.

Mécanisme D'action

Ac-FLTD-CMK exerts its effects by inhibiting the activity of caspase-1, caspase-4, caspase-5, and caspase-11. The inhibition occurs through the binding of the compound to the active site of these enzymes, preventing them from cleaving their substrates . This inhibition blocks the downstream effects of these caspases, such as the cleavage of gasdermin D and the release of interleukin-1β, which are involved in inflammatory responses .

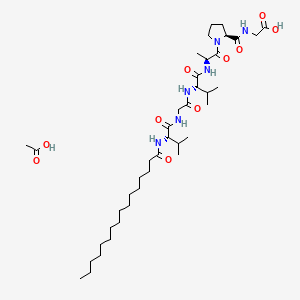

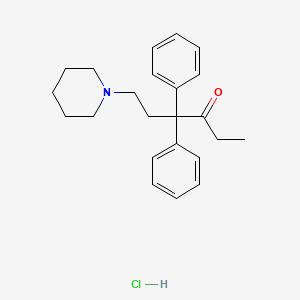

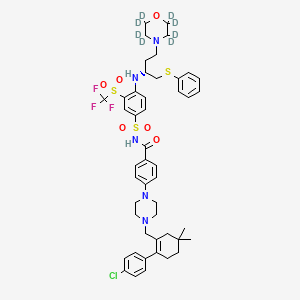

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

L'Ac-FLTD-CMK est unique dans sa spécificité pour la caspase-1, la caspase-4, la caspase-5 et la caspase-11, ce qui en fait un outil précieux pour étudier les rôles spécifiques de ces caspases dans les processus inflammatoires . Contrairement aux inhibiteurs à large spectre, l'Ac-FLTD-CMK permet des investigations plus ciblées sans affecter d'autres caspases .

Propriétés

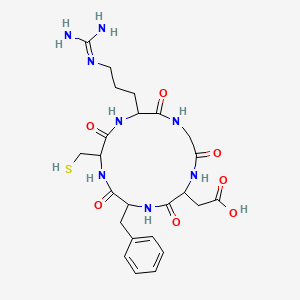

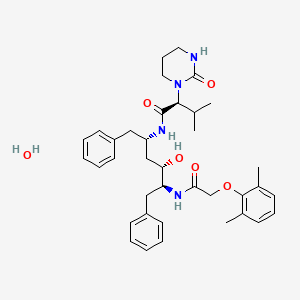

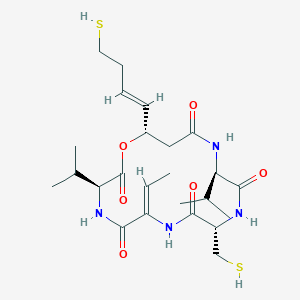

Formule moléculaire |

C28H38ClF3N4O10 |

|---|---|

Poids moléculaire |

683.1 g/mol |

Nom IUPAC |

(3S)-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-chloro-4-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C26H37ClN4O8.C2HF3O2/c1-14(2)10-19(30-24(37)20(28-16(4)33)11-17-8-6-5-7-9-17)25(38)31-23(15(3)32)26(39)29-18(12-22(35)36)21(34)13-27;3-2(4,5)1(6)7/h5-9,14-15,18-20,23,32H,10-13H2,1-4H3,(H,28,33)(H,29,39)(H,30,37)(H,31,38)(H,35,36);(H,6,7)/t15-,18+,19+,20+,23+;/m1./s1 |

Clé InChI |

XJCUHBUOWTWTOV-DXXINTPRSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C)O.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=CC=C1)NC(=O)C.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride](/img/structure/B10827290.png)